
1,6-Anhydro-2-deoxy-2-fluoro-ss-D-glucopyranose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is often utilized as a building block in the synthesis of various antiviral and anticancer drugs. Its structure, characterized by the presence of a fluorine atom, imparts distinct chemical and biological properties that make it valuable for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Anhydro-2-deoxy-2-fluoro-ss-D-glucopyranose typically involves multiple steps, starting from readily available carbohydrate precursors. One common method involves the fluorination of 1,6-anhydro-β-D-glucopyranose. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and minimize production costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical applications .
化学反应分析
Types of Reactions
1,6-Anhydro-2-deoxy-2-fluoro-ss-D-glucopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiols.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols and alkanes.
Substitution: Azides, thiols, and other substituted derivatives.
科学研究应用
1,6-Anhydro-2-deoxy-2-fluoro-ss-D-glucopyranose has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Integral in the development of antiviral and anticancer drugs due to its ability to inhibit specific enzymes and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of 1,6-Anhydro-2-deoxy-2-fluoro-ss-D-glucopyranose involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The fluorine atom in the compound enhances its binding affinity to these enzymes, thereby inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects in antiviral and anticancer treatments.
相似化合物的比较
Similar Compounds
1,6-Anhydro-β-D-glucopyranose: Lacks the fluorine atom, resulting in different chemical and biological properties.
2-Deoxy-2-fluoro-D-glucose: Another fluorinated sugar used in medical imaging and cancer research.
1,6-Anhydro-4-deoxy-2-O-tosyl-4-fluoro-β-D-glucopyranose: A derivative with additional functional groups that modify its reactivity.
Uniqueness
1,6-Anhydro-2-deoxy-2-fluoro-ss-D-glucopyranose is unique due to its specific fluorination pattern, which imparts distinct chemical stability and biological activity. This makes it particularly valuable in drug development and biochemical research.
属性
分子式 |
C6H9FO4 |
|---|---|
分子量 |
164.13 g/mol |
IUPAC 名称 |
(2S,3R,5R)-4-fluoro-6,8-dioxabicyclo[3.2.1]octane-2,3-diol |
InChI |
InChI=1S/C6H9FO4/c7-3-5(9)4(8)2-1-10-6(3)11-2/h2-6,8-9H,1H2/t2?,3?,4-,5+,6-/m1/s1 |
InChI 键 |
BWYPOWJFUBKPNS-RKFISERESA-N |
手性 SMILES |
C1C2[C@H]([C@H](C([C@H](O1)O2)F)O)O |
规范 SMILES |
C1C2C(C(C(C(O1)O2)F)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B11751967.png)
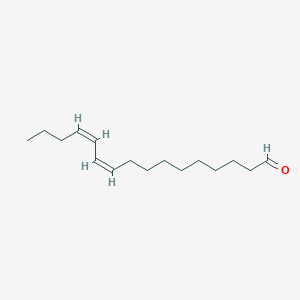

![O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine](/img/structure/B11751978.png)
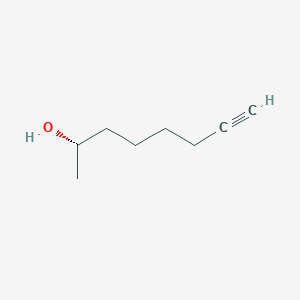
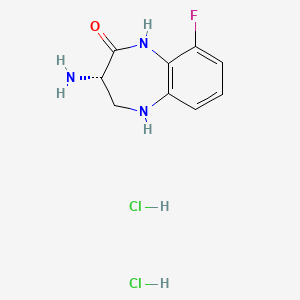
![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11752004.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11752010.png)
![3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-5-carboxylic acid](/img/structure/B11752014.png)
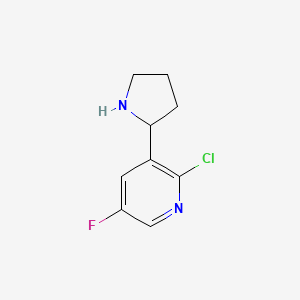
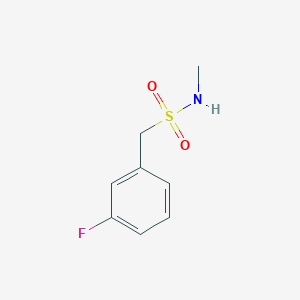
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11752045.png)
![{3-carboxy-2-[(4Z)-oct-4-enoyloxy]propyl}trimethylazanium](/img/structure/B11752050.png)

